
4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are vital constituents of nucleic acids and play significant roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide typically involves the reaction of 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol as a solvent. The intermediate product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-1,4-dihydropyrimidine-5-carboxylic acid
- 4-Oxo-1,4-dihydropyrimidine-3-carboxylates
- 2-Thioxo-1,2,3,4-tetrahydropyrimidine derivatives
Uniqueness
4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
6-oxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-9-5(11)3-1-7-2-8-4(3)10/h1-2H,6H2,(H,9,11)(H,7,8,10) |
Clave InChI |
GKIAQFQBUDFAIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


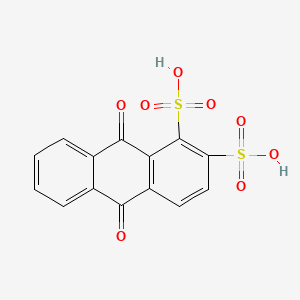
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)

![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
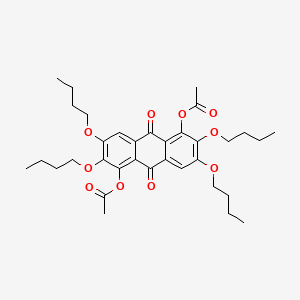

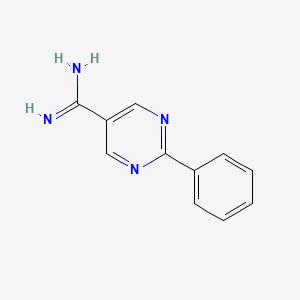


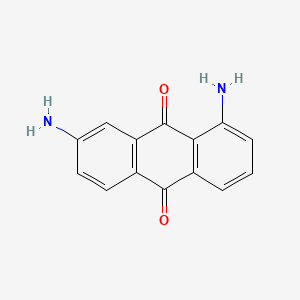

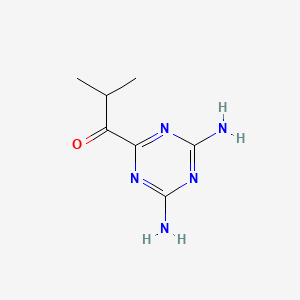
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

